N-(4-(3-oxo-3-(4-(m-tolil)piperazin-1-il)propil)tiazol-2-il)tiofeno-2-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

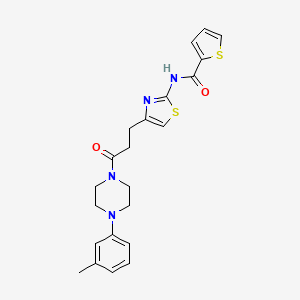

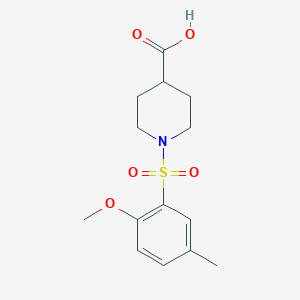

N-(4-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C22H24N4O2S2 and its molecular weight is 440.58. The purity is usually 95%.

BenchChem offers high-quality N-(4-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thiazol-2-yl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thiazol-2-yl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad Anticancerígena

Los derivados del tiofeno se han estudiado por sus posibles propiedades anticancerígenas. La presencia de un anillo de tiofeno en la estructura molecular puede contribuir a la inhibición del crecimiento de las células cancerosas. La investigación sugiere que las modificaciones en la parte del tiofeno pueden conducir a compuestos con una actividad anticancerígena significativa .

Efectos Antiinflamatorios y Analgésicos

Los compuestos con un núcleo de tiofeno son conocidos por exhibir efectos antiinflamatorios y analgésicos. Esto los hace valiosos en el desarrollo de nuevos medicamentos para el tratamiento de enfermedades inflamatorias crónicas .

Propiedades Antimicrobianas

Las propiedades antimicrobianas de los derivados del tiofeno los convierten en candidatos para el desarrollo de nuevos antibióticos. Su capacidad para interrumpir las paredes celulares bacterianas o interferir con enzimas bacterianas esenciales es de particular interés en una era de creciente resistencia a los antibióticos .

Aplicaciones en la Ciencia de los Materiales

En el ámbito de la ciencia de los materiales, los compuestos a base de tiofeno se utilizan por sus propiedades semiconductoras. Son integrales en la creación de transistores de efecto de campo orgánico (OFET) y diodos orgánicos emisores de luz (OLED), lo que contribuye a los avances en los dispositivos electrónicos .

Inhibición de la Corrosión

Los derivados del tiofeno sirven como inhibidores de la corrosión, particularmente en aplicaciones industriales. Pueden formar capas protectoras sobre los metales, previniendo el daño oxidativo y prolongando la vida útil de las estructuras metálicas .

Actividad Neurofarmacológica

Algunos derivados del tiofeno han mostrado promesa en el tratamiento de trastornos neurológicos. Pueden actuar sobre receptores o enzimas del sistema nervioso central, ofreciendo posibles beneficios terapéuticos para afecciones como la ansiedad y la psicosis .

Terapéutica Cardiovascular

Los compuestos del tiofeno se han explorado por sus efectos cardiovasculares, incluidas las actividades antihipertensivas y antiateroscleróticas. La modificación de la estructura del tiofeno podría conducir a nuevos medicamentos para el manejo de enfermedades cardíacas .

Inhibición de la Quinasa

Las quinasas son enzimas que juegan un papel crucial en la transducción de señales dentro de las células. Los derivados del tiofeno que pueden inhibir la actividad de la quinasa se están investigando por su potencial para tratar enfermedades causadas por vías de señalización desreguladas, como el cáncer .

Mecanismo De Acción

Target of Action

It is known that piperazine derivatives, a structural motif found in this compound, are common in pharmaceuticals due to their ability to modulate the pharmacokinetic properties of a drug substance . They can be found in biologically active compounds for a variety of disease states .

Mode of Action

Piperazine derivatives are known to interact with various receptors and enzymes, modulating their activity . The specific interactions of this compound with its targets would depend on the structural characteristics of the compound and the target.

Biochemical Pathways

Piperazine derivatives are known to interact with various biochemical pathways, depending on their specific targets .

Pharmacokinetics

Piperazine derivatives are known to positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

Piperazine derivatives are known to have a wide range of biological activities, such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity .

Propiedades

IUPAC Name |

N-[4-[3-[4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O2S2/c1-16-4-2-5-18(14-16)25-9-11-26(12-10-25)20(27)8-7-17-15-30-22(23-17)24-21(28)19-6-3-13-29-19/h2-6,13-15H,7-12H2,1H3,(H,23,24,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHAAHNYIOISDOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(propan-2-yl)phenyl]-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2361743.png)

![2-[[4-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]ethanol;hydrochloride](/img/structure/B2361747.png)

![7-(3-methoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2361749.png)

![3-[(3,5-Dimethylphenyl)methyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B2361754.png)

![N-(3-methoxyphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2361755.png)

![3-(3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}piperidin-1-yl)-6-phenylpyridazine](/img/structure/B2361758.png)

![Methyl 4-((9-(2-methoxybenzyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2361759.png)

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(naphthalen-2-yloxy)ethan-1-one](/img/structure/B2361761.png)